molecular formula C21H23ClN2O4S B11124199 N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11124199
M. Wt: 434.9 g/mol
InChI Key: GONJCSLHYLEVFE-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylcarbonyl group, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylcarbonyl group, and the addition of the ethylsulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and phenylcarbonyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Uniqueness

N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H23ClN2O4S/c1-2-29(27,28)24-12-10-16(11-13-24)21(26)23-19-9-8-17(22)14-18(19)20(25)15-6-4-3-5-7-15/h3-9,14,16H,2,10-13H2,1H3,(H,23,26)

InChI Key

GONJCSLHYLEVFE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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